(2R,4R)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid
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Overview
Description
1,2-Pyrrolidinedicarboxylic acid, 4-methoxy-, 1-(1,1-dimethylethyl) ester, (2R,4R)- is a chemical compound with the molecular formula C12H21NO5. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 4-methoxy-, 1-(1,1-dimethylethyl) ester, (2R,4R)- typically involves the esterification of 1,2-pyrrolidinedicarboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,2-Pyrrolidinedicarboxylic acid, 4-methoxy-, 1-(1,1-dimethylethyl) ester, (2R,4R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1,2-Pyrrolidinedicarboxylic acid, 4-methoxy-, 1-(1,1-dimethylethyl) ester, (2R,4R)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 4-methoxy-, 1-(1,1-dimethylethyl) ester, (2R,4R)- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The compound may also participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Pyrrolidinedicarboxylic acid, 4-(1,1-dimethylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester, (2R,4R)-
- (2S,4S)-4-(Methoxymethyl)-1,2-pyrrolidinedicarboxylic acid 1-(1,1-dimethylethyl) ester
Uniqueness
1,2-Pyrrolidinedicarboxylic acid, 4-methoxy-, 1-(1,1-dimethylethyl) ester, (2R,4R)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various synthetic applications and research studies .
Properties
Molecular Formula |
C11H19NO5 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
(2R,4R)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-9(13)8-5-7(16-4)6-12(8)10(14)15/h7-8H,5-6H2,1-4H3,(H,14,15)/t7-,8-/m1/s1 |
InChI Key |
ONYMOEUBMNTSBM-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1C[C@H](CN1C(=O)O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1C(=O)O)OC |
Origin of Product |
United States |
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